"chemical properties of N10-(Trifluoroacetyl)pteroic acid"
"chemical properties of N10-(Trifluoroacetyl)pteroic acid"
An In-depth Technical Guide to the Chemical Properties and Applications of N10-(Trifluoroacetyl)pteroic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
N10-(Trifluoroacetyl)pteroic acid is a pivotal synthetic intermediate derived from pteroic acid, the core scaffold of folic acid. The introduction of the trifluoroacetyl protecting group at the N10 position is a critical strategic maneuver in medicinal chemistry, enabling precise modifications at other molecular sites. This guide provides a comprehensive overview of the chemical properties, synthesis, stability, and reactivity of N10-(Trifluoroacetyl)pteroic acid. It is intended for researchers, chemists, and drug development professionals who utilize this compound in the synthesis of complex folate analogs, targeted drug delivery systems, and antifolate therapeutics such as methotrexate derivatives.
Chemical Identity and Physicochemical Properties
N10-(Trifluoroacetyl)pteroic acid is structurally characterized by a pteridine ring system linked via a methylene bridge to a p-aminobenzoic acid (PABA) moiety, where the secondary amine (N10) is acylated with a trifluoroacetyl group. This chemical modification significantly alters the reactivity of the parent pteroic acid molecule, rendering the N10 nitrogen non-nucleophilic and allowing for selective chemistry, primarily at the terminal carboxylic acid.
Structural and Chemical Identifiers
The fundamental identifiers for N10-(Trifluoroacetyl)pteroic acid are crucial for accurate sourcing and regulatory documentation.
| Identifier | Value | Source(s) |
| CAS Number | 37793-53-6 | [1][2] |
| Molecular Formula | C₁₆H₁₁F₃N₆O₄ | [1][3][4] |
| Molecular Weight | 408.29 g/mol | [1][4] |
| IUPAC Name | 4-[amino]benzoic acid | [1][] |
| SMILES | C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F | [1] |
| InChIKey | IJGIHDXKYQLIMA-UHFFFAOYSA-N | [1] |
Physicochemical Data
The physical properties of the compound are summarized below. The trifluoroacetyl group imparts increased thermal stability and altered solubility compared to its parent compound, pteroic acid.
| Property | Value | Source(s) |
| Appearance | Yellow to dark brown solid | [4][6][7] |
| Melting Point | 270 °C (with decomposition) | [3][4][] |
| Solubility | Slightly soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | [3][][7] |
| Storage Temperature | 2-8 °C, in a dry, dark place under an inert atmosphere | [3][4][] |
| Stability | Hygroscopic; the trifluoroacetyl group is labile to basic conditions | [2][4][7] |
| Predicted pKa | 4.11 ± 0.10 | [3][7] |
Chemical Structure Diagram
Caption: Figure 1: Chemical Structure of N10-(Trifluoroacetyl)pteroic Acid.
Synthesis and Purification
The synthesis of N10-(Trifluoroacetyl)pteroic acid is an N-acylation reaction.[8] The choice of acylating agent and reaction conditions are critical for achieving high yield and purity. The primary challenge in synthesis is the purity of the starting material, pteroic acid, as contaminants like folic acid are difficult to remove from the final product.[2]
General Synthesis Workflow
The process involves the activation of the N10-amine of pteroic acid for acylation, followed by reaction with a trifluoroacetyl source and subsequent purification.
Caption: Figure 2: General Synthesis & Purification Workflow.
Experimental Protocol 1: Synthesis using Trifluoroacetic Anhydride (TFAA)
This method utilizes the highly reactive TFAA as the acylating agent.
Materials:
-
Pteroic Acid (1.0 g)
-
Trifluoroacetic Anhydride (TFAA) (3.0 mL)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
Procedure:
-
Cool a round-bottom flask containing pteroic acid (1.0 g) in an ice-water bath.[2]
-
Slowly add cold TFAA (3.0 mL) to the flask with stirring.
-
Continue stirring in the ice bath for 30 minutes, then remove the flask from the bath and stir for an additional 4 hours at room temperature. The reaction may be left overnight.[2]
-
Evaporate the excess TFAA under reduced pressure.
-
Dry the resulting crude solid in a vacuum desiccator over NaOH pellets.[2]
-
For purification, dissolve the crude material in a minimal amount of DMSO (approx. 6 mL).
-
Perform fractional precipitation: Slowly add water (12 mL) with stirring while maintaining the temperature around 20°C. An initial, more impure precipitate may form. Filter this off.[2]
-
To the filtrate, add more water (another 13 mL) to precipitate a second fraction.
-
Add a final portion of water (13 mL) to the new filtrate to obtain the purest fraction of the product.[2]
-
Filter the final precipitate, wash with a small amount of cold water, and dry thoroughly in a vacuum desiccator over NaOH.[2]
Experimental Protocol 2: Synthesis using Trifluoroacetyl Chloride
This alternative method uses trifluoroacetyl chloride, which may offer better cost-efficiency in larger-scale syntheses.[9]
Materials:
-
Pteroic Acid (1.0 g)
-
Trifluoroacetyl Chloride
-
Anhydrous organic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Alcohol (e.g., Methanol or Ethanol) for precipitation
Procedure:
-
Dissolve pteroic acid in the chosen anhydrous organic solvent in a flask equipped with a dropping funnel.
-
Cool the solution to between -18°C and -12°C using a suitable cooling bath.[9]
-
Slowly add trifluoroacetyl chloride (a molar excess of approximately 10-12.5%) dropwise to the cooled solution while maintaining the low temperature.[9]
-
After the addition is complete, maintain the temperature and continue stirring for a prescribed period to ensure the reaction goes to completion.
-
Purify the product directly from the reaction mixture via alcohol precipitation. This avoids a traditional aqueous workup and recrystallization.[9]
-
The precipitated product is filtered, washed with a small amount of cold alcohol, and dried under vacuum.
Chemical Reactivity and Stability
The chemical behavior of N10-(Trifluoroacetyl)pteroic acid is dominated by the trifluoroacetyl group, which serves two primary functions: protecting the N10 amine and activating the molecule for specific downstream reactions.
Role as a Protected Intermediate
The electron-withdrawing nature of the trifluoroacetyl group deactivates the N10 nitrogen, preventing it from participating in nucleophilic reactions. This is essential for synthetic strategies that require modification of the C-terminal carboxylic acid. For example, coupling reactions with amino acids or other moieties can be performed selectively at the carboxyl group without interference from the N10 position.[10] This is a standard technique in the synthesis of methotrexate and its analogs.[11]
Deprotection of the Trifluoroacetyl Group
The trifluoroacetyl group is a labile protecting group that can be readily removed under mild basic conditions. This chemical property is crucial for the final step in synthesizing folic acid or methotrexate analogs, unmasking the N10 amine to yield the final active compound.
Deprotection Protocol:
-
The protected compound is dissolved in an alcohol, such as ethanol.
-
A stoichiometric equivalent of an alkali metal hydroxide (e.g., potassium hydroxide) in aqueous ethanol is added slowly.[12]
-
The reaction is typically maintained at or below room temperature, and the pH is carefully controlled to remain below 9 to avoid side reactions.[12][13]
-
The deprotected pteroic acid derivative can then be isolated.
Stability and Storage
The compound is hygroscopic and should be stored in a dry, inert atmosphere.[4][7] In aqueous buffer solutions at neutral pH, the trifluoroacetyl group can undergo slow hydrolysis.[2] Therefore, for long-term storage, the solid material should be kept at refrigerated temperatures (2-8°C) and protected from moisture and light.[3][]
Spectroscopic Characterization (Expected)
While public spectral databases have limited specific data for this compound, its structure allows for the confident prediction of key spectroscopic features.
-
¹H NMR: The spectrum would be complex. Key signals would include multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pteridine and PABA rings. A characteristic singlet or AB quartet for the C⁹ methylene protons (CH₂) would likely appear around 4.5-5.0 ppm.
-
¹³C NMR: The spectrum would show a number of signals in the aromatic region (110-160 ppm). The carbonyl carbons of the carboxylic acid and the trifluoroacetyl amide would be downfield (165-175 ppm). The CF₃ carbon would appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A strong singlet would be observed, characteristic of the three equivalent fluorine atoms of the CF₃ group. This signal provides a clear and unambiguous marker for the presence of the trifluoroacetyl moiety.
-
Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the compound would show a strong ion corresponding to its molecular weight. In negative ion mode, the [M-H]⁻ ion would be observed at m/z ≈ 407.3. In positive ion mode, the [M+H]⁺ ion would be at m/z ≈ 409.3.
Applications in Medicinal Chemistry and Drug Development
The primary utility of N10-(Trifluoroacetyl)pteroic acid is as a building block for complex folate-based molecules.
Synthesis of Antifolates
It is a key precursor in the synthesis of methotrexate and its derivatives.[11] The protected pteroic acid core allows for the coupling of various amino acid esters (like diethyl L-glutamate) to the carboxylic acid, followed by deprotection to yield the final drug substance.[10][12]
Folate-Targeted Drug Delivery
Many cancer cells overexpress folate receptors on their surface. This biological feature is exploited to create targeted therapies. N10-(Trifluoroacetyl)pteroic acid is used to construct conjugates where the pteroic acid moiety acts as a targeting ligand. A cytotoxic drug or imaging agent is attached to the carboxylic acid terminus. After administration, the conjugate binds to folate receptors, facilitating the selective uptake of the payload into cancer cells, thereby increasing efficacy and reducing systemic toxicity.[3][4][]
Caption: Figure 3: Application in Folate-Targeted Drug Conjugates.
Safety and Handling
N10-(Trifluoroacetyl)pteroic acid is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin and serious eye irritation and may cause respiratory irritation. Furthermore, it is suspected of causing cancer.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, must be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.
References
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National Center for Biotechnology Information. (n.d.). N10-(Trifluoroacetyl)pteroic acid. PubChem Compound Database. Retrieved from [Link]
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LookChem. (n.d.). N10-(TRIFLUOROACETYL)PTEROIC ACID. Retrieved from [Link]
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Schircks Laboratories. (n.d.). N10-(Trifluoroacetyl)pteroic acid. Retrieved from [Link]
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Rosowsky, A., Forsch, R., Uren, J., & Wick, M. (1981). Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors and potential anticancer agents. Journal of Medicinal Chemistry, 24(12), 1450–1455. Retrieved from [Link]
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Schircks Laboratories. (n.d.). Pteroic acid. Retrieved from [Link]
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SLS. (n.d.). N10-(Trifluoroacetyl)pteroic a | 861545-25MG | SIGMA-ALDRICH. Retrieved from [Link]
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Chemsrc. (n.d.). N10-(Trifluoroacetyl)pteroic acid | CAS#:37793-53-6. Retrieved from [Link]
- US4080325A. (1978). Synthesis of methotrexate. Google Patents.
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Angier, R. B., et al. (1948). Synthesis of pteroylglutamic acid (liver L. casei factor) and pteroic acid. Journal of the American Chemical Society, 70(1), 19–22. Retrieved from [Link]
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Rosowsky, A., Bader, H., & Freisheim, J. H. (1988). Methotrexate analogues. 33. N delta-acyl-N alpha-(4-amino-4-deoxypteroyl)-L-ornithine derivatives: synthesis and in vitro antitumor activity. Journal of Medicinal Chemistry, 31(7), 1332–1337. Retrieved from [Link]
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Wikipedia. (n.d.). Acylation. Retrieved from [Link]
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Fan, J., et al. (2007). Synthesis and evaluation of pteroic acid-conjugated nitroheterocyclic phosphoramidates as folate receptor-targeted alkylating agents. Journal of Medicinal Chemistry, 50(9), 2057-2067. Retrieved from [Link]
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